molecular formula C10H13N3O6 B2807642 2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid CAS No. 268217-01-2

2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid

Cat. No. B2807642
CAS RN: 268217-01-2
M. Wt: 271.229
InChI Key: VIEUWZGHQLHPEB-UHFFFAOYSA-N
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Description

The compound “2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid” is a derivative of 3-azabicyclo[3.3.1]nonane . Its molecular formula is C13H17N3O8, with an average mass of 343.289 Da and a monoisotopic mass of 343.101563 Da .


Synthesis Analysis

A series of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes, which includes the compound , was synthesized by reducing 1-R-2,4- and 1-R-3,5-dinitrobenzenes with potassium borohydride. This was followed by a Mannich reaction with formaldehyde and amino acids .


Chemical Reactions Analysis

The synthesis of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes involves a reduction reaction followed by a Mannich reaction . The mechanism of decomposition under electron impact was determined for a related compound, (7-methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid .

Scientific Research Applications

One of the foundational studies involved the synthesis of a series of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes, including the detailed molecular structure investigation of (6-bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid through X-ray diffraction analysis. This study highlighted the method of preparation and the chemical behavior under electron impact, providing insights into the compound's stability and reactivity (Shakhkel' et al., 2001).

Further research into the electrophilic addition reactions of 1,5-dinitro-3-azabicyclo[3.3.1]non-6-enes has been conducted, revealing the formation of molecular complexes with halogens and the impact of substituents on these reactions. For instance, the study on bromination showcased the formation of 6-bromo-3-R-1,5-dinitro-3-azonia-tricyclo[3.3.1^03,7]nonane tribromides, indicating the intramolecular cyclization processes and the complex's behavior under various conditions (Shakhkeldyan et al., 2008).

Moreover, the selective reduction of these compounds has been explored, showing different outcomes based on the reaction conditions and the nature of the substituents, leading to either saturated or unsaturated 1,5-diamino derivatives. This research provides valuable information for further chemical modifications and potential applications in synthesizing new derivatives with desired properties (Yakunina et al., 2011).

properties

IUPAC Name

2-(1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c14-8(15)4-11-6-9(12(16)17)2-1-3-10(5-9,7-11)13(18)19/h1-2H,3-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEUWZGHQLHPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2(CC1(CN(C2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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